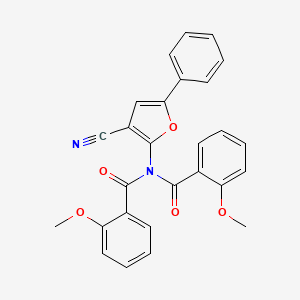
N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CFA or Compound 16. It is a potent inhibitor of the protein kinases, which makes it a promising candidate for drug development. In
Mécanisme D'action
The mechanism of action of N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide involves the inhibition of protein kinases. Specifically, it binds to the ATP-binding site of the protein kinases, preventing the transfer of phosphate groups to downstream targets. This inhibition leads to the disruption of several cellular processes, including inflammation, apoptosis, and cell differentiation.
Biochemical and Physiological Effects
N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of several protein kinases, including p38α, JNK1, and JNK2. In vivo studies have shown that it has anti-inflammatory and anti-tumor effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide is its potency as a protein kinase inhibitor. This makes it a promising candidate for drug development. However, one limitation is its potential toxicity. In vitro studies have shown that it has cytotoxic effects on several cell lines. Further studies are needed to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the study of N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide. One direction is the development of more potent and selective protein kinase inhibitors. Another direction is the investigation of its potential use in combination therapy with other drugs. Additionally, further studies are needed to determine its safety and efficacy in vivo and its potential use in the treatment of several diseases, including cancer, rheumatoid arthritis, and Alzheimer's disease.
Conclusion
In conclusion, N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide is a promising compound for drug development. Its potent inhibition of protein kinases makes it a promising candidate for the treatment of several diseases, including cancer, rheumatoid arthritis, and Alzheimer's disease. However, further studies are needed to determine its safety and efficacy in vivo and its potential use in combination therapy with other drugs.
Méthodes De Synthèse
The synthesis of N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide involves several steps. The first step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The second step involves the reaction of 2-methoxybenzoyl chloride with 3-cyano-5-phenylfuran-2-amine to form the intermediate compound. The final step involves the reaction of the intermediate compound with benzoyl chloride to form N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide.
Applications De Recherche Scientifique
N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide has been extensively studied for its potential use in drug development. It has been shown to be a potent inhibitor of several protein kinases, including p38α, JNK1, and JNK2. These protein kinases are involved in several cellular processes, including inflammation, apoptosis, and cell differentiation. Inhibition of these protein kinases has been shown to have therapeutic potential in several diseases, including cancer, rheumatoid arthritis, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O5/c1-32-22-14-8-6-12-20(22)25(30)29(26(31)21-13-7-9-15-23(21)33-2)27-19(17-28)16-24(34-27)18-10-4-3-5-11-18/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRORWEULAQUNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(C2=C(C=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2949242.png)
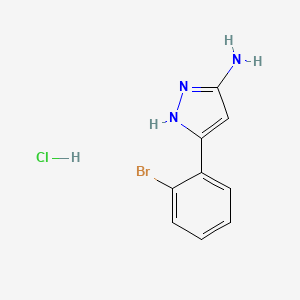

![methyl [(7-fluoro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetate](/img/structure/B2949246.png)

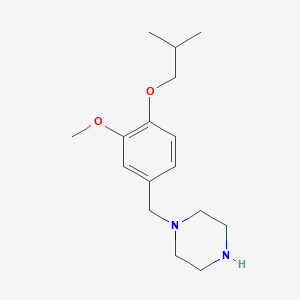
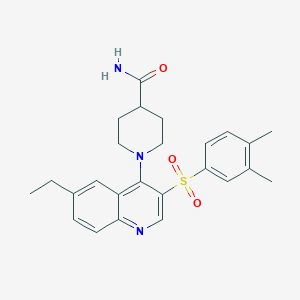

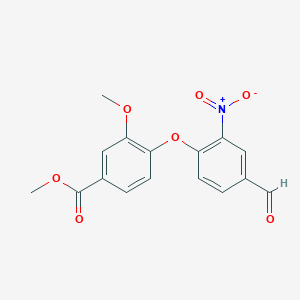
![3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B2949256.png)
![[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methoxybenzamide](/img/structure/B2949260.png)
![6-Methyl-3-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2949261.png)
